molecular formula C14H19Cl2NO4 B12738295 2,5-Dichloro-4,4-dimethoxy-3-(4-morpholinyl)-5-(2-propenyl)-2-cyclopenten-1-one CAS No. 141917-51-3

2,5-Dichloro-4,4-dimethoxy-3-(4-morpholinyl)-5-(2-propenyl)-2-cyclopenten-1-one

Cat. No.: B12738295
CAS No.: 141917-51-3
M. Wt: 336.2 g/mol
InChI Key: KEIYAGYJHSHTTO-UHFFFAOYSA-N
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Description

The compound 2,5-Dichloro-4,4-dimethoxy-3-(4-morpholinyl)-5-(2-propenyl)-2-cyclopenten-1-one (CAS: 139196-95-5) is a cyclopentenone derivative characterized by a highly substituted five-membered ring. Key structural features include:

  • 2,5-Dichloro substituents: Electron-withdrawing groups that enhance electrophilicity and stability.
  • 4,4-Dimethoxy groups: Methoxy substituents that increase lipophilicity and influence steric interactions.
  • 5-(2-Propenyl): An allyl group contributing to π-orbital conjugation and reactivity .

This compound is synthesized via nucleophilic substitution reactions involving secondary amines (e.g., morpholine) and chlorinated cyclopentenone precursors, as described in .

Properties

CAS No.

141917-51-3

Molecular Formula

C14H19Cl2NO4

Molecular Weight

336.2 g/mol

IUPAC Name

2,5-dichloro-4,4-dimethoxy-3-morpholin-4-yl-5-prop-2-enylcyclopent-2-en-1-one

InChI

InChI=1S/C14H19Cl2NO4/c1-4-5-13(16)12(18)10(15)11(14(13,19-2)20-3)17-6-8-21-9-7-17/h4H,1,5-9H2,2-3H3

InChI Key

KEIYAGYJHSHTTO-UHFFFAOYSA-N

Canonical SMILES

COC1(C(=C(C(=O)C1(CC=C)Cl)Cl)N2CCOCC2)OC

Origin of Product

United States

Biological Activity

2,5-Dichloro-4,4-dimethoxy-3-(4-morpholinyl)-5-(2-propenyl)-2-cyclopenten-1-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,5-Dichloro-4,4-dimethoxy-3-(4-morpholinyl)-5-(2-propenyl)-2-cyclopenten-1-one is C14H19Cl2NOC_{14}H_{19}Cl_2NO with a molecular weight of 288.22 g/mol. The compound features a cyclopentene core substituted with dichloro and dimethoxy groups, along with a morpholine moiety that may influence its pharmacological properties .

Research indicates that compounds similar to 2,5-Dichloro-4,4-dimethoxy-3-(4-morpholinyl)-5-(2-propenyl)-2-cyclopenten-1-one may interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Many biologically active compounds modulate GPCRs, which are crucial for many physiological processes. Activation or inhibition of these receptors can lead to changes in intracellular signaling pathways that affect cell function .
  • Nitric Oxide (NO) Production : Similar compounds have shown effects on NO production in immune cells, indicating potential immunomodulatory effects. A decrease in NO production can suggest a weakened immune response .
  • Cell Proliferation and Apoptosis : The compound may influence cell cycle regulation and apoptosis through its interaction with specific signaling pathways involved in cancer cell growth and survival.

Biological Activity Overview

The biological activities of 2,5-Dichloro-4,4-dimethoxy-3-(4-morpholinyl)-5-(2-propenyl)-2-cyclopenten-1-one can be summarized as follows:

Activity Effect Reference
AnticancerInhibits proliferation of cancer cells
ImmunomodulatoryAlters NO production in lymphocytes
NeuroprotectivePotential modulation of neurotransmitter systems

Case Studies

Several studies have explored the biological effects of related compounds that may provide insights into the activity of 2,5-Dichloro-4,4-dimethoxy-3-(4-morpholinyl)-5-(2-propenyl)-2-cyclopenten-1-one:

  • Study on Cancer Cells : A study demonstrated that structurally similar compounds significantly inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests a potential therapeutic application for cancer treatment .
  • Immunological Effects : Research indicated that certain derivatives decreased NO production in lymphocytes, which could lead to impaired immune responses. This effect highlights the need for further investigation into the immunomodulatory properties of this compound .
  • Neuroprotective Properties : Investigations into similar morpholine-containing compounds revealed neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Notable Properties/Applications References
Target Compound : 2,5-Dichloro-4,4-dimethoxy-3-(4-morpholinyl)-5-(2-propenyl)-2-cyclopenten-1-one 2,5-Cl; 4,4-OCH₃; 3-morpholinyl; 5-propenyl High lipophilicity; potential antimicrobial/agrochemical use (inferred from analogs).
Hexadienyl Analog : 5-((E)-Hexa-1,4-dien-3-yl)-4,4-dimethoxy-2,5-dichloro-3-morpholinocyclopent-2-en-1-one 5-hexa-1,4-dienyl (longer unsaturated chain) Increased conjugation; possible altered reactivity in Diels-Alder or polymerization reactions.
Diethylamino Derivative : 5-((E)-Hexa-1,4-dien-3-yl)-4,4-dimethoxy-2,5-dichloro-3-diethylaminocyclopent-2-en-1-one 3-diethylamino (linear amine) Reduced hydrogen-bonding capacity; higher basicity compared to morpholinyl.
Antifogging Agent : 2,5-Dihydroxy-5-methyl-3-(4-morpholinyl)-2-cyclopenten-1-one 2,5-OH; 5-CH₃; 3-morpholinyl Polar hydroxy groups enable hydrogen bonding; used in photographic chemicals.
Butylethylamino Variant : 3-(Butylethylamino)-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one 3-butyl-ethylamino (bulky alkyl amine) Enhanced steric hindrance; potential reduced interaction with biological targets.

Key Comparison Points :

Substituent Effects on Reactivity and Bioactivity: Chloro vs. Hydroxy Groups: The target compound’s dichloro groups enhance electrophilicity and stability compared to the hydroxy-rich antifogging agent . Chlorinated analogs are more likely to exhibit antimicrobial activity, as seen in ’s 1,3-dioxolane derivatives with MIC values as low as 4.8 µg/mL against S. aureus . Morpholinyl vs.

Synthetic Pathways: The target compound and its hexadienyl analog are synthesized via nucleophilic substitution of chlorinated cyclopentenones with amines (e.g., morpholine or diethylamine) under basic conditions . In contrast, the antifogging agent likely undergoes hydroxylation or oxidation steps .

Potential Applications: Antimicrobial Use: Structural similarities to ’s 1,3-dioxolanes (active against S. aureus and C. albicans) suggest the target compound could serve as an antibacterial/antifungal agent, though empirical testing is needed .

Preparation Methods

Synthesis of the Cyclopentenone Core with Dichloro and Dimethoxy Substitutions

A common approach involves starting from a suitably substituted cyclopentenone precursor or constructing the ring via cyclization reactions.

  • Dichlorination : The 2,5-dichloro substitution can be achieved by chlorination of the cyclopentenone ring using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions to avoid over-chlorination or ring degradation. For example, heating a cyclopentenone derivative with phosphorus oxychloride at elevated temperatures (e.g., 120 °C for several hours) can introduce chlorine atoms selectively at the 2 and 5 positions.

  • Dimethoxy substitution : The 4,4-dimethoxy groups are typically introduced by methylation of the corresponding hydroxy groups or by reaction with dimethyl sulfate or methyl iodide in the presence of a base. Alternatively, acetal formation at position 4 can be used to install the dimethoxy functionality.

Introduction of the 4-Morpholinyl Group at Position 3

The morpholinyl substituent is introduced via nucleophilic substitution or amination reactions:

  • Starting from a 3-halo or 3-leaving group substituted cyclopentenone intermediate, nucleophilic substitution with morpholine under mild conditions (e.g., reflux in an appropriate solvent like ethanol or acetonitrile) can yield the 3-(4-morpholinyl) derivative.

  • Alternatively, reductive amination or amide coupling strategies can be employed if the intermediate contains a suitable carbonyl or activated group at position 3.

Allylation at Position 5 (2-Propenyl Substitution)

The 2-propenyl group is introduced by allylation reactions:

  • Using allyl halides (e.g., allyl bromide) in the presence of a base to perform nucleophilic substitution at position 5 if a suitable leaving group is present.

  • Alternatively, transition-metal catalyzed allylation (e.g., palladium-catalyzed allylic substitution) can be used for regioselective introduction of the allyl group.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Dichlorination Phosphorus oxychloride, 120 °C, 6 h ~60-70 Controlled chlorination of cyclopentenone
Dimethoxy installation Methyl iodide, base (e.g., K2CO3), reflux 70-80 Methylation of hydroxy or acetal formation
Morpholinyl substitution Morpholine, reflux in ethanol or acetonitrile 65-75 Nucleophilic substitution at position 3
Allylation Allyl bromide, base (e.g., NaH), solvent 60-70 Nucleophilic allylation at position 5

Purification and Characterization

  • Purification is typically performed by column chromatography using silica gel with solvent systems such as dichloromethane/hexanes or ethyl acetate/hexanes.

  • Characterization includes NMR (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.

Research Findings and Optimization

  • Recent studies emphasize solvent-free or base-catalyzed methods to improve yields and reduce environmental impact during substitution steps.

  • Use of mild bases such as potassium carbonate and controlled temperature conditions minimizes side reactions, especially during morpholinyl substitution.

  • Allylation reactions benefit from transition-metal catalysis to enhance regioselectivity and yield.

  • The dichlorination step requires careful temperature control to avoid ring degradation or over-chlorination.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield Range (%) Key Considerations
Cyclopentenone dichlorination Phosphorus oxychloride, 120 °C, 6 h 60-70 Temperature control critical
Dimethoxy group installation Methyl iodide, base, reflux 70-80 Complete methylation required
Morpholinyl substitution Morpholine, reflux, ethanol/acetonitrile 65-75 Avoid excess morpholine to reduce side products
Allylation (2-propenyl) Allyl bromide, base, solvent 60-70 Use of catalysts can improve selectivity

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